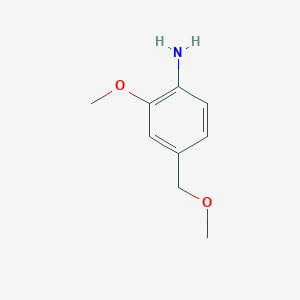

2-Methoxy-4-(methoxymethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(methoxymethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-6-7-3-4-8(10)9(5-7)12-2/h3-5H,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMORTPTYCYSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621954 | |

| Record name | 2-Methoxy-4-(methoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457099-52-4 | |

| Record name | 2-Methoxy-4-(methoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 4 Methoxymethyl Aniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aniline (B41778) and its derivatives. The amino group is a powerful activating group, meaning it increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles to specific positions on the aromatic ring. wikipedia.orgbyjus.com In the case of 2-Methoxy-4-(methoxymethyl)aniline, the interplay between the directing effects of the amino, methoxy (B1213986), and methoxymethyl groups governs the regiochemical outcome of these reactions.

Directing Effects of Methoxy and Methoxymethyl Groups

Both the methoxy (-OCH₃) and amino (-NH₂) groups are strong activating groups and ortho-, para-directors. libretexts.orgorganicchemistrytutor.com They donate electron density to the benzene ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack. wikipedia.org This stabilization is most effective when the attack occurs at the ortho and para positions relative to these groups, as it allows for resonance structures where the positive charge is delocalized onto the oxygen or nitrogen atom. wikipedia.orgorganicchemistrytutor.com

The methoxymethyl group (-CH₂OCH₃) is also an ortho-, para-director. While the ether oxygen is not directly attached to the ring, the methylene (B1212753) group allows for hyperconjugation and inductive effects that can influence the electron density of the ring.

The combined influence of these groups makes the aromatic ring of this compound highly nucleophilic and susceptible to electrophilic attack. The activating strength generally follows the order: -NH₂ > -OCH₃ > -CH₂OCH₃.

Regioselectivity and Site Preference in Substitution

The positions on the benzene ring of this compound are not all equally reactive. The directing effects of the substituents determine the preferred sites of electrophilic attack.

Position 1: Amino group (-NH₂)

Position 2: Methoxy group (-OCH₃)

Position 3: Unsubstituted

Position 4: Methoxymethyl group (-CH₂OCH₃)

Position 5: Unsubstituted

Position 6: Unsubstituted

The powerful ortho-, para-directing influence of the amino group strongly activates positions 3 and 5. The methoxy group, also an ortho-, para-director, activates positions 1 (already substituted) and 3. The methoxymethyl group directs to positions 3 and 5. Therefore, electrophilic substitution is most likely to occur at positions 3 and 5, with position 5 often being favored due to reduced steric hindrance from the adjacent methoxy group. youtube.com High para selectivity with respect to the strongest activating group is a common observation in electrophilic aromatic substitution reactions. acs.org

Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNAr) reactions are generally less common for electron-rich systems like anilines unless a strong electron-withdrawing group is also present on the ring to stabilize the negatively charged Meisenheimer intermediate. In the case of this compound, the presence of multiple electron-donating groups makes it a poor substrate for typical SNAr reactions. However, the amino group can be converted into a diazonium salt, which is an excellent leaving group, allowing for nucleophilic substitution via the Sandmeyer or related reactions.

Oxidation and Reduction Pathways

Oxidative Transformations of the Aniline Moiety

The aniline moiety is susceptible to oxidation. smolecule.com Strong oxidizing agents can lead to the formation of complex polymeric materials (aniline black). Milder oxidation may yield quinone-type structures. The presence of the electron-donating methoxy and methoxymethyl groups can influence the oxidation potential and the nature of the products formed. For instance, similar substituted anilines can be oxidized to form corresponding quinones.

Reductive Functional Group Interconversions

While the aniline itself is already in a reduced state, other functional groups on the molecule or on related precursors can undergo reduction. For example, if this compound were synthesized from a nitro-substituted precursor like 2-Methoxy-4-nitroaniline, a key step would be the reduction of the nitro group to an amino group. guidechem.comwikipedia.org This is a common transformation in the synthesis of aromatic amines and can be achieved using various reducing agents.

Coupling and Condensation Reactions

The presence of an amino group on the aromatic ring of this compound makes it a versatile substrate for various coupling and condensation reactions, enabling the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

Cross-Coupling Methodologies (e.g., Pd-catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-nitrogen bonds, and aniline derivatives are common coupling partners. nih.govrsc.org While specific studies on the palladium-catalyzed cross-coupling of this compound are not extensively documented in the reviewed literature, the reactivity of similar aniline scaffolds provides a strong indication of its potential in reactions like the Buchwald-Hartwig amination. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos showing broad applicability. rsc.org Given the structural similarities to other reactive anilines, it is anticipated that this compound would effectively participate in such transformations, providing access to a range of N-aryl derivatives.

A study on [(NHC)PdCl2(aniline)] complexes has demonstrated their high activity as precatalysts in various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov The use of aniline ligands in these palladium(II)-N-heterocyclic carbene (NHC) complexes offers stability and high catalytic efficiency. nih.govunipi.it This suggests that this compound could also serve as a ligand and/or substrate in these advanced catalytic systems.

Diazo Coupling Reactions

Diazo coupling reactions are a fundamental class of reactions for aniline derivatives, leading to the formation of brightly colored azo compounds. This two-step process involves the diazotization of the primary aromatic amine followed by coupling with an electron-rich coupling component. unb.ca

In the first step, the amino group of this compound is converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0-5 °C). scialert.netorientjchem.org The resulting diazonium salt is a reactive electrophile.

In the second step, the diazonium salt is reacted with a coupling partner, which is typically an activated aromatic compound such as a phenol (B47542), naphthol, or another aniline derivative. impactfactor.orgnih.gov The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, usually at the para position, to form a stable azo compound. The extended conjugation of these molecules is responsible for their characteristic colors, making them valuable as dyes and pigments. unb.ca

The synthesis of various azo dyes from substituted methoxyanilines has been reported, highlighting the versatility of this reaction. For instance, 2-methoxy-5-nitroaniline (B165355) has been diazotized and coupled with various naphthol and aminobenzene derivatives to produce a range of monoazo disperse dyes. scialert.net Similarly, disazo dyes have been synthesized from 2-methoxy-5-nitroaniline and 3-chloroaniline. orientjchem.org

Table 1: Representative Azo Dyes Synthesized from Substituted Anilines

| Starting Aniline | Coupling Component | Resulting Azo Dye Type | Reference |

| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | Monoazo | scialert.net |

| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine | Monoazo | scialert.net |

| 2-Methoxy-5-nitroaniline | 3-Chloroaniline | Disazo | orientjchem.org |

| o-Methoxyaniline | Guanine | Heterocyclic Azo Dye | impactfactor.org |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds under mild, acid-catalyzed conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

While specific examples involving this compound are not detailed in the provided search results, the general reactivity of anilines with carbonyl compounds is a well-established transformation in organic chemistry. The resulting Schiff bases are versatile intermediates that can be used in a variety of subsequent reactions, including reductions to form secondary amines or as ligands in coordination chemistry.

Rearrangement Reactions Involving Related Scaffolds (e.g., Smiles rearrangement)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can occur in systems containing an aniline moiety. While there are no direct reports of this compound undergoing a Smiles rearrangement in the provided literature, studies on related scaffolds provide insight into this potential transformation.

A one-pot synthesis of diarylamines has been developed utilizing a Smiles rearrangement. arkat-usa.org In this methodology, various phenols and amines react with chloroacetyl chloride in the presence of a base like cesium carbonate in DMF. The proposed mechanism involves the initial O-alkylation of the phenol, followed by a nucleophilic attack of the amine's nitrogen atom on the aromatic ring, leading to a spiro-intermediate. Subsequent rearomatization and hydrolysis yield the diarylamine product. arkat-usa.org This suggests that under appropriate conditions, derivatives of this compound could potentially participate in similar rearrangement reactions to form more complex molecular architectures.

Detailed Mechanistic Elucidation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.

Identification of Reaction Intermediates

The identification of reaction intermediates provides valuable evidence for proposed mechanistic pathways. For the reactions discussed, several key intermediates can be identified.

In palladium-catalyzed cross-coupling reactions , the catalytic cycle involves several palladium-containing intermediates. These include the initial Pd(0)-ligand complex, the oxidative addition product (an organopalladium(II) halide), the palladium-amido complex formed after deprotonation of the coordinated amine, and finally the product complex before reductive elimination. nih.gov Spectroscopic techniques and mechanistic studies on related systems have been instrumental in characterizing these transient species.

For diazo coupling reactions , the primary intermediate is the diazonium salt . This species is typically generated in situ and used immediately due to its potential instability. The presence of the diazonium ion can be confirmed through various chemical tests. The subsequent intermediate is a sigma complex , also known as a Wheland intermediate, which is formed upon the electrophilic attack of the diazonium ion on the coupling partner. The loss of a proton from this intermediate restores aromaticity and yields the final azo product.

In condensation reactions with carbonyl compounds , the initial nucleophilic attack of the amine on the carbonyl group forms a carbinolamine or hemiaminal intermediate. This intermediate is often unstable and readily eliminates a molecule of water under the reaction conditions to form the final imine product.

Finally, in the Smiles rearrangement , a key proposed intermediate is a spirocyclic Meisenheimer-type complex . arkat-usa.org This intermediate is formed by the intramolecular nucleophilic attack of the nitrogen atom onto the aromatic ring. The stability and subsequent reaction pathway of this spiro-intermediate dictate the outcome of the rearrangement. arkat-usa.org

Analysis of this compound Reveals Gaps in Current Scientific Literature

A comprehensive review of available scientific literature and chemical databases indicates a significant lack of specific research into the chemical reactivity, mechanistic investigations, and particularly the transition state characterization and energy landscapes of the compound this compound.

Despite its well-defined structure, detailed experimental or computational studies focusing on the reaction mechanisms and associated energy profiles of this specific aniline derivative appear to be absent from prominent research publications and databases. While information exists for structurally related compounds, such as 2-methoxy-4-methylaniline (B1582082) or 2-(methoxymethyl)aniline, direct extrapolation of their reactivity and mechanistic pathways to this compound would be scientifically unfounded.

The study of transition states and energy landscapes is fundamental to understanding and predicting the course of chemical reactions. This type of investigation typically involves sophisticated computational chemistry methods, such as density functional theory (DFT) calculations, or advanced experimental techniques like stopped-flow kinetics and isotopic labeling studies. The absence of such data for this compound points to a notable gap in the current body of chemical knowledge.

Consequently, it is not possible to provide a detailed account of the transition state characterization or the energy landscapes for reactions involving this compound. The creation of data tables and in-depth discussion of research findings, as would be expected in a thorough scientific article on the topic, cannot be fulfilled at this time due to the lack of primary research.

This highlights an opportunity for future research to explore the synthesis, reactivity, and mechanistic pathways of this compound, thereby contributing new and valuable information to the field of organic chemistry.

Structural Modifications and Design of 2 Methoxy 4 Methoxymethyl Aniline Analogues

Rational Design Principles for Derivatives

The design of analogues of 2-Methoxy-4-(methoxymethyl)aniline is guided by an understanding of how structural changes will impact the molecule's electronic and steric characteristics, as well as the influence of the relative positions of its functional groups.

Electronic and Steric Effects of Substituents

The reactivity and properties of this compound are significantly influenced by the electronic and steric nature of its constituent groups and any additional substituents introduced to the aromatic ring.

Amino Group (-NH₂): The amino group is a strong activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring's π-system. wikipedia.orglibretexts.org This increases the electron density at the ortho and para positions, making the ring highly susceptible to electrophilic substitution. libretexts.org However, the high reactivity can sometimes lead to multiple substitutions and oxidative side reactions, which can be controlled by acetylating the amino group to form an acetanilide (B955). libretexts.org This acetylation temporarily attenuates the activating influence of the amino group. libretexts.org

Methoxy (B1213986) Group (-OCH₃): The methoxy group is also an activating, ortho-, para-directing group. Like the amino group, the oxygen atom has lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby increasing its nucleophilicity. In this compound, the methoxy group is positioned ortho to the amino group and meta to the methoxymethyl group.

Methoxymethyl Group (-CH₂OCH₃): The methoxymethyl group is generally considered to be a weakly deactivating or weakly activating group. Its effect is primarily inductive, with the more electronegative oxygen atom withdrawing some electron density from the ring.

Substituent Effects on Reactivity: The introduction of additional substituents can dramatically alter the reactivity of the aniline (B41778) ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, would decrease the nucleophilicity of the ring and direct incoming electrophiles to the meta position relative to themselves. Conversely, electron-donating groups (EDGs) would further activate the ring towards electrophilic substitution. The interplay of these electronic effects, along with steric hindrance from bulky substituents, is a key consideration in designing derivatives. For instance, steric hindrance can influence the regioselectivity of reactions, favoring substitution at less hindered positions. rsc.org

| Substituent | Electronic Effect | Directing Effect | Impact on Reactivity |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para | Increases susceptibility to electrophilic substitution libretexts.org |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Increases susceptibility to electrophilic substitution libretexts.org |

| -OCH₃ (Methoxy) | Activating | Ortho, Para | Increases ring nucleophilicity |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Decreases susceptibility to electrophilic substitution libretexts.org |

Positional Isomerism and its Influence on Reactivity and Selectivity

For example, moving the methoxymethyl group from the para position to the ortho or meta position relative to the amino group would alter the steric environment around the amino group and change the positions on the ring that are most activated towards electrophilic substitution.

Ortho Isomer (2-Methoxy-6-(methoxymethyl)aniline): The methoxymethyl group would sterically hinder one of the ortho positions relative to the activating amino group, potentially directing substitution to the other ortho and para positions.

Meta Isomer (2-Methoxy-5-(methoxymethyl)aniline): The electronic and steric influence of the methoxymethyl group would be less pronounced on the positions activated by the amino and methoxy groups.

Studies on substituted anilines have shown that 2-substituted isomers can exhibit significantly different properties due to steric hindrance. mdpi.com This steric hindrance can affect molecular recognition and chromatographic retention times. mdpi.com Furthermore, the relative positions of substituents can influence the outcome of reactions. For instance, in the sulfonation of aniline, the reaction conditions can be manipulated to favor the formation of either the para or ortho isomer. researchgate.net

Synthetic Strategies for Analogues

The synthesis of analogues of this compound can be achieved by modifying the aromatic core, derivatizing the amino group, or altering the side chains.

Modifications of the Aromatic Core (e.g., halogenation, nitration)

Halogenation: The high reactivity of the aniline ring means that direct halogenation, for instance with bromine water, can lead to multiple substitutions, such as the formation of a tribromo derivative. wikipedia.org To achieve mono-substitution, the reactivity of the amino group must first be attenuated by acetylation. libretexts.org The resulting acetanilide can then be halogenated, followed by hydrolysis to remove the acetyl group and restore the amino functionality. libretexts.org

Nitration: Direct nitration of anilines is often problematic as it can lead to oxidation and the formation of tarry by-products. libretexts.org Similar to halogenation, protecting the amino group as an acetanilide allows for a more controlled nitration, typically yielding the para-nitro product in high yield. libretexts.org The nitro group can then be reduced to an amino group, providing a route to di-amino substituted analogues. The precursor 2-Methoxy-4-nitroaniline is a known compound used in the synthesis of pigments. wikipedia.org

Derivatization of the Amino Group

The amino group is a primary site for derivatization.

Acylation: As mentioned, acylation with reagents like acetyl chloride or acetic anhydride (B1165640) is a common strategy to protect the amino group and modulate its reactivity. libretexts.org

Alkylation: The amino group can be alkylated to form secondary or tertiary amines.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by reaction with nitrous acid. wikipedia.org This diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents through Sandmeyer or similar reactions, including halides, cyano, and hydroxyl groups. wikipedia.org This provides a powerful method for introducing a diverse range of functionalities onto the aromatic ring.

Sulfonylation: Reaction with sulfonyl chlorides can form sulfonamides. For instance, a 2-nitrobenzenesulfonyl group has been used to protect a phenolic hydroxyl group, which could be a strategy applied to an amino group as well. mdpi.com

Alterations of the Methoxy and Methoxymethyl Side Chains

Methoxy Group: The methoxy group can potentially be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting phenol (B47542) could then be re-alkylated with different alkyl halides to introduce longer or more complex ether side chains.

Methoxymethyl Group: The methoxymethyl ether can be cleaved under acidic conditions. The benzylic position of the methoxymethyl group is also susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) can oxidize alkyl chains on a benzene ring to a carboxylic acid, provided there is at least one benzylic hydrogen present. This would convert the methoxymethyl group to a carboxylic acid group.

| Modification Type | Reaction | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Aromatic Core | Halogenation (controlled) | 1. Acetic anhydride 2. Halogen (e.g., Br₂) 3. Acid/Base hydrolysis | Mono-halogenated aniline derivative | libretexts.org |

| Nitration (controlled) | 1. Acetic anhydride 2. HNO₃/H₂SO₄ 3. Acid/Base hydrolysis | Mono-nitrated aniline derivative | libretexts.org | |

| Amino Group | Diazotization/Substitution | 1. NaNO₂/HCl 2. CuX (X = Cl, Br, CN), H₂O, etc. | Replacement of -NH₂ with -X, -OH, etc. | wikipedia.org |

| Acylation | Acetyl chloride or Acetic anhydride | Forms an acetanilide, protecting the amino group | libretexts.org | |

| Side Chains | Methoxy Cleavage | BBr₃ or HBr | Converts -OCH₃ to -OH | |

| Side Chain Oxidation | KMnO₄ | Converts -CH₂OCH₃ to -COOH |

Structure-Reactivity and Structure-Selectivity Relationships in Analogous Compounds

The chemical behavior of this compound and its analogues is intrinsically linked to the electronic and steric properties of the substituents on the aromatic ring. The interplay of these substituent effects governs the reactivity of the molecule, influencing the rate of reaction, and dictates the regioselectivity, determining the position of chemical modification. Understanding these structure-reactivity and structure-selectivity relationships is paramount in the rational design of new analogues with tailored chemical properties for various applications.

The core structure of these compounds features a methoxy group at position 4 and an amino group at position 1. The amino group is a potent activating group, donating electron density to the benzene ring through resonance, thereby enhancing its nucleophilicity and reactivity towards electrophiles. This activation is particularly pronounced at the ortho and para positions relative to the amino group. The methoxy group at the para position further reinforces this activation through its electron-donating resonance effect. Consequently, the positions ortho to the amino group (positions 2 and 6) are highly activated and are the primary sites for electrophilic attack.

The nature of the substituent at the 2-position, analogous to the methoxymethyl group in the parent compound, introduces a significant modulation of this inherent reactivity and selectivity. Substituents at this position can exert both electronic and steric effects that fine-tune the chemical behavior of the aniline ring.

Electron-donating groups (EDGs) at the 2-position, such as a methyl group (-CH₃), further increase the electron density of the ring, thereby enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) at the same position, such as nitro (-NO₂) or sulfonyl (-SO₂R) groups, decrease the electron density of the ring, leading to a reduction in its nucleophilicity and thus lower reactivity in electrophilic substitution reactions. Halogens, such as chlorine (-Cl), present a more complex scenario, exhibiting an electron-withdrawing inductive effect and an electron-donating resonance effect.

The steric bulk of the substituent at the 2-position also plays a crucial role in directing the regioselectivity of reactions. A larger substituent will sterically hinder the adjacent position 3, making an attack at the less hindered position 5 more favorable.

A pertinent example of these principles is observed in the regioselective halogenation of unprotected anilines. A study on the chlorination and bromination of various 2-substituted anilines using copper halides provides valuable insights into the structure-selectivity relationship. The results demonstrate a high preference for para-substitution (at position 5, which is para to the substituent at position 2).

| Entry | 2-Substituent | Reaction | Product (para-substitution) | Yield (%) |

| 1 | 2-methoxyaniline | Chlorination | 5-chloro-2-methoxyaniline | 95 |

| 2 | 2-fluoroaniline | Chlorination | 5-chloro-2-fluoroaniline | 91 |

| 3 | 2-trifluoromethylaniline | Chlorination | 5-chloro-2-trifluoromethylaniline | 92 |

| 4 | 2-nitroaniline | Chlorination | 5-chloro-2-nitroaniline | 88 |

The high yields of the para-substituted products across a range of electronically diverse substituents at the 2-position underscore the strong directing effect of the activating amino and methoxy groups to the remaining unsubstituted ortho position (position 5). While this study provides excellent data on selectivity, a direct comparison of reaction rates to fully elucidate the structure-reactivity relationship would require kinetic studies under identical conditions. However, based on general principles, one would anticipate the reactivity to decrease with the increasing electron-withdrawing nature of the 2-substituent (e.g., -OCH₃ > -F > -CF₃ > -NO₂).

The synthesis of analogues such as 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) further highlights the importance of substituent effects. In its synthesis, a nitration step precedes the reduction of the nitro group to an amine. The presence of the electron-withdrawing ethylsulfonyl group at the 4-position of the precursor, 1-ethylsulfonyl-4-methoxybenzene, directs the nitration to the 2-position, ortho to the activating methoxy group. This regioselectivity is a direct consequence of the electronic properties of the substituents.

Spectroscopic and Advanced Analytical Characterization of 2 Methoxy 4 Methoxymethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy5.2.1. Proton (¹H) NMR 5.2.2. Carbon-13 (¹³C) NMR 5.2.3. Advanced and Two-Dimensional NMR Techniques (e.g., NOE)

Should research on the synthesis and characterization of 2-Methoxy-4-(methoxymethyl)aniline be published in the future, a detailed article based on those findings could then be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, the most significant electronic transitions involve the π electrons of the benzene (B151609) ring.

The benzene ring itself exhibits characteristic absorptions, typically a primary band (E2-band) around 204 nm and a secondary, fine-structured band (B-band) around 256 nm. The presence of substituents on the benzene ring significantly influences the wavelength and intensity of these absorptions. The amino (-NH2), methoxy (B1213986) (-OCH3), and methoxymethyl (-CH2OCH3) groups in this compound all act as auxochromes. Auxochromes are groups with non-bonding electrons that can interact with the π system of the aromatic ring, a phenomenon known as conjugation.

This interaction delocalizes the electrons over a larger area, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy (i.e., a longer wavelength of light) is required to induce a π → π* transition. This results in a shift of the absorption maxima to longer wavelengths, known as a bathochromic or red shift.

In addition to the π → π* transitions of the benzene ring, the non-bonding electrons on the nitrogen of the amino group and the oxygen atoms of the methoxy and methoxymethyl groups can undergo n → π* transitions. These transitions are generally of lower intensity than π → π* transitions. researchgate.net For aniline (B41778), the primary band is shifted to around 230 nm, and the secondary band moves to 280 nm. spcmc.ac.in The presence of additional electron-donating groups, as in this compound, is expected to cause further bathochromic shifts. For instance, o-anisidine (B45086) (2-methoxyaniline) shows a UV absorption peak around 355 nm, which is assigned to the n-π* transition. researchgate.net

The expected UV-Vis spectral data for this compound, based on related compounds, are summarized below.

| Transition Type | Expected λmax Range (nm) | Associated Chromophore/Functional Group |

| π → π* (E2-band) | 230 - 250 | Substituted Benzene Ring |

| π → π* (B-band) | 280 - 300 | Substituted Benzene Ring |

| n → π* | 340 - 360 | Aniline and Methoxy Groups |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound (molecular formula: C9H13NO2, molecular weight: 167.21 g/mol ), the molecular ion peak would be expected at m/z = 167. The fragmentation of this molecule would likely proceed through several predictable pathways based on the functional groups present.

Key fragmentation pathways include:

Alpha-cleavage: The bonds adjacent to the heteroatoms (oxygen and nitrogen) are prone to cleavage. Alpha-cleavage next to the nitrogen of the aniline group is a common fragmentation pathway for anilines.

Cleavage of the Ether Linkages: Aryl ethers can fragment through the cleavage of the C-O bond. miamioh.edu The methoxymethyl group is particularly susceptible to fragmentation. A primary cleavage would be the loss of the methoxymethyl radical (•CH2OCH3, mass = 45) or a methoxy radical (•OCH3, mass = 31) from the methoxymethyl group.

Benzylic Cleavage: The bond between the benzene ring and the methoxymethyl group is a benzylic position, making it a favorable site for cleavage. This would lead to the loss of a •CH2OCH3 radical, resulting in a fragment at m/z = 122. Alternatively, cleavage of the C-O bond within the methoxymethyl group could lead to the formation of a stable benzyl-type cation.

Loss of Formaldehyde (B43269): A common fragmentation pathway for benzyl (B1604629) ethers involves a rearrangement followed by the loss of a neutral formaldehyde (CH2O, mass = 30) molecule. miamioh.edu

The table below outlines the plausible mass spectrometry fragments for this compound.

| m/z Value | Proposed Fragment Ion | Plausible Origin |

| 167 | [C9H13NO2]+• | Molecular Ion (M+) |

| 152 | [C8H10NO2]+ | M+ - •CH3 (Loss of methyl from methoxy group) |

| 136 | [C8H10NO]+• | M+ - •OCH3 (Loss of methoxy radical) |

| 122 | [C8H8NO]+ | M+ - •CH2OCH3 (Loss of methoxymethyl radical) |

| 91 | [C6H5N]+ | Further fragmentation of the aniline ring structure |

X-ray Diffraction Analysis for Solid-State Structure Determination

As of now, the crystal structure of this compound has not been reported in the public domain. However, if a suitable single crystal of the compound were grown, X-ray diffraction analysis would provide invaluable structural data.

Based on the analysis of other substituted aniline derivatives, several structural features would be anticipated: nih.gov

The geometry of the benzene ring would be largely planar.

The C-N bond of the aniline group and the C-O bonds of the methoxy and methoxymethyl groups would lie in or close to the plane of the benzene ring to maximize conjugation.

The amino group (-NH2) would act as a hydrogen bond donor, while the oxygen atoms of the methoxy and methoxymethyl groups, as well as the nitrogen atom itself, could act as hydrogen bond acceptors.

These hydrogen bonding capabilities would likely lead to the formation of extended networks in the crystal lattice, influencing the melting point and solubility of the compound.

The table below summarizes the type of information that would be obtained from an X-ray diffraction study of this compound.

| Structural Parameter | Description | Expected Information |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Lattice parameters (a, b, c, α, β, γ) and crystal system. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Precise measurements for C-C, C-N, C-O, C-H, N-H, and O-H bonds. |

| Bond Angles | The angle formed between three connected atoms. | Information on molecular geometry and hybridization. |

| Torsion Angles | The dihedral angle describing the rotation around a bond. | Conformation of the methoxymethyl group and its orientation relative to the ring. |

| Intermolecular Interactions | Non-covalent forces between molecules. | Identification of hydrogen bonds and van der Waals contacts, explaining the crystal packing. |

Other Advanced Spectroscopic and Chromatographic Methods (e.g., Fluorescence Spectroscopy, GC-MS)

Fluorescence Spectroscopy

Fluorescence is a photoluminescent process where a molecule absorbs a photon, is promoted to an excited electronic state, and then emits a photon as it returns to the ground state. Many aromatic compounds, including aniline derivatives, are fluorescent. The neutral, non-ionized forms of anilines are typically the most fluorescent species, often showing fluorescence maxima around 350 nm. nih.gov The presence of electron-donating groups like methoxy can enhance fluorescence. Therefore, it is probable that this compound exhibits fluorescence, likely with an emission maximum in the UVA region (320-400 nm) upon excitation at a shorter wavelength. The specific wavelengths of excitation and emission, as well as the quantum yield, would be characteristic of the compound and could be used for its sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone method for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. epa.govd-nb.info

For the analysis of this compound, the compound would first be injected into the gas chromatograph. It would travel through a capillary column, and its retention time—the time it takes to pass through the column—would be a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate). After eluting from the GC column, the separated compound would enter the mass spectrometer, where it would be ionized and fragmented, producing a mass spectrum that serves as a molecular fingerprint, as described in section 5.4. researchgate.net This combination of a unique retention time and a characteristic mass spectrum allows for highly confident identification of the compound. nih.gov

| Technique | Principle | Expected Application and Findings for this compound |

| Fluorescence Spectroscopy | Measures the emission of light from a molecule after absorption of light. | Expected to be fluorescent, with emission likely in the 350 nm region. Useful for sensitive detection and quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and polarity (GC) and then identifies them based on their mass-to-charge ratio and fragmentation pattern (MS). | Provides a specific retention time and a unique mass spectrum, allowing for definitive identification and quantification of the compound in mixtures. |

Computational Chemistry and Theoretical Investigations of 2 Methoxy 4 Methoxymethyl Aniline

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties, including optimized geometry, vibrational frequencies, and NMR chemical shifts. However, no specific DFT studies on 2-Methoxy-4-(methoxymethyl)aniline have been identified.

This subsection would typically present the results of calculations to find the most stable three-dimensional arrangement of the atoms in the molecule (its ground-state geometry). This would involve exploring different possible conformations, particularly around the rotatable bonds of the methoxy (B1213986) and methoxymethyl groups, to identify the global energy minimum. Bond lengths, bond angles, and dihedral angles for the optimized structure would be presented in a data table.

Following geometry optimization, vibrational frequency calculations are usually performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. The predicted frequencies are often scaled to better match experimental data. A table comparing theoretical and experimental vibrational frequencies for key functional groups (e.g., N-H stretching of the amine, C-O stretching of the ether groups, and aromatic C-H bending) would be included here.

Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values are valuable for interpreting experimental NMR spectra and for confirming the structure of the compound. A data table comparing the calculated and experimental chemical shifts for the different protons and carbons in this compound would be a key feature of this section.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The analysis of the frontier molecular orbitals is crucial for understanding the chemical reactivity of a compound.

This section would focus on the HOMO and LUMO, the so-called frontier orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. A data table would typically list the calculated energies of the HOMO, LUMO, and the energy gap. Visualizations of the HOMO and LUMO electron density distributions would also be presented to show the regions of the molecule involved in these orbitals.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. It translates the complex, many-electron wavefunction into the familiar language of Lewis structures, including lone pairs, bonding orbitals, and antibonding orbitals. wikipedia.org This analysis is particularly insightful for understanding substituent effects in aromatic systems like this compound.

In the context of aniline (B41778) derivatives, NBO analysis elucidates how substituents alter the electronic characteristics of the molecule. The analysis focuses on donor-acceptor interactions, where electron density from a filled "donor" orbital (like a lone pair or a bonding orbital) is delocalized into an empty "acceptor" orbital (typically an antibonding orbital). The strength of these interactions is quantified by the second-order perturbation theory energy, E(2).

For this compound, NBO analysis would reveal key intramolecular interactions:

Nitrogen Lone Pair Delocalization: A primary feature would be the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the phenyl ring. This interaction is characteristic of anilines and is responsible for the electron-donating nature of the amino group.

Hyperconjugation: The analysis reveals hyperconjugative interactions, such as those between the C-C or C-H bonds of the substituents and the aromatic ring. These weak occupancies in antibonding orbitals signify departures from an idealized Lewis structure and are crucial for understanding delocalization effects. wikipedia.org

These interactions collectively influence the molecule's geometry, reactivity, and spectroscopic properties. The hyperconjugation model, as investigated by NBO analysis, has proven effective in explaining the structural and stability characteristics of substituted aromatic compounds. rsc.org

Table 1: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Substituted Aniline System (Note: This table is illustrative, based on typical values for aniline derivatives. Specific values for this compound would require dedicated calculation.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) N₇ | π* (C₁-C₆) | 45.80 | n → π* (Resonance) |

| LP (1) N₇ | π* (C₂-C₃) | 20.15 | n → π* (Resonance) |

| LP (2) O₈ | π* (C₁-C₂) | 18.50 | n → π* (Resonance) |

| σ (C₁-C₆) | π* (C₂-C₃) | 4.50 | σ → π* (Hyperconjugation) |

| σ (C₂-H) | σ* (C₁-C₂) | 2.95 | σ → σ* (Hyperconjugation) |

This interactive table provides examples of key electronic delocalization effects within a substituted aniline molecule as determined by NBO analysis. The E(2) value indicates the strength of the interaction.

**6.4. Computational Studies on Reaction Mechanisms

Computational chemistry provides indispensable tools for investigating the intricate details of chemical reactions. By mapping the potential energy surface (PES) of a reaction, theoretical studies can identify the most likely pathways, determine the energies of intermediates and transition states, and ultimately predict reaction kinetics. For a molecule like this compound, such studies can predict its reactivity in various chemical environments.

The elucidation of reaction mechanisms involves using quantum chemical methods, such as Density Functional Theory (DFT), to calculate the energies of all species along a proposed reaction coordinate. A common approach involves methods like the M06-2X functional combined with a suitable basis set, which has been successfully applied to similar aromatic amine reaction systems. mdpi.comresearchgate.net

For instance, in the atmospheric oxidation of aniline derivatives by hydroxyl (•OH) radicals, several competing reaction pathways exist. Computational studies on the analogous compound 4-methyl aniline revealed two primary mechanisms:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from either the amino (-NH₂) group or the methyl (-CH₃) group.

Radical Addition: The •OH radical can add to various positions on the aromatic ring, forming adducts.

By calculating the potential energy for each pathway, researchers can identify the transition states (energy maxima) and intermediates (energy minima). The energy difference between the reactants and the highest transition state on a given path is the activation energy or energy barrier. The pathway with the lowest energy barrier is generally the most favorable. In the case of 4-methyl aniline, calculations showed that H-abstraction from the amino group was the dominant pathway, contributing over 70% to the total reaction under atmospheric conditions. mdpi.com

Table 2: Calculated Energy Barriers for Competing Pathways in the Reaction of 4-Methyl Aniline with •OH Radical (Adapted from a computational study on a similar aniline derivative. mdpi.comresearchgate.net)

| Reaction Pathway | Description | Relative Energy Barrier (kJ/mol) |

| Path 1 | H-abstraction from -NH₂ group | 15.2 |

| Path 2 | H-abstraction from -CH₃ group | 35.8 |

| Path 3 | •OH addition to C1 (ipso-addition) | 21.5 |

| Path 4 | •OH addition to C2 (ortho-addition) | 18.9 |

| Path 5 | •OH addition to C3 (meta-addition) | 40.1 |

This interactive table compares the calculated energy barriers for different potential reaction pathways. The lowest energy barrier indicates the most kinetically favorable reaction route.

Identifying the exact structure of a transition state (TS) is a critical step in mechanism elucidation. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products.

Computationally, a transition state search involves locating a stationary point on the PES where the energy gradient is zero. To confirm that a located structure is a true TS, a vibrational frequency analysis is performed. A genuine transition state is characterized by having exactly one imaginary (or negative) vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. mdpi.comresearchgate.net For example, in the addition of an •OH radical to an aromatic ring, the imaginary frequency would correspond to the vibration of the forming C-OH bond. researchgate.net

Once a TS is located and confirmed, its connection to the intended reactants and products must be verified. This is achieved using Intrinsic Reaction Coordinate (IRC) calculations. mdpi.com An IRC calculation maps the reaction path downhill from the transition state in both forward and reverse directions, ensuring that it smoothly connects the correct reactant and product energy minima on the potential energy surface.

Table 3: Characterization Data for a Calculated Transition State (TS) (This table presents typical data used to identify and characterize a transition state in computational chemistry.)

| Property | Value | Description |

| Relative Energy | +18.9 kJ/mol | The energy of the TS relative to the reactants. |

| Number of Imaginary Frequencies | 1 | Confirms the structure is a first-order saddle point. |

| Imaginary Frequency | -439i cm⁻¹ | The vibrational mode corresponding to the reaction coordinate. researchgate.net |

| IRC Forward Path | Product Adduct | Confirms the TS leads to the expected product. |

| IRC Reverse Path | Reactant Complex | Confirms the TS originates from the reactants. |

This interactive table outlines the essential computational results that confirm the identity of a transition state structure.

Solvent Effects and Environmental Influences on Molecular Properties

The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. Computational chemistry models these influences using various solvation models, with the Polarizable Continuum Model (PCM) being one of the most common. mq.edu.au In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This allows for the calculation of molecular properties in different environments.

For substituted anilines, solvent effects are pronounced. Studies have shown that:

Electronic Spectra: The position of absorption bands in the UV-Visible spectrum can shift depending on solvent polarity (solvatochromism). A study on 2-methoxy-5-methyl aniline showed such shifts when spectra were recorded in different solvents. orientjchem.org This is due to the differential stabilization of the ground and excited states by the solvent.

Nonlinear Optical (NLO) Properties: The NLO properties of aniline derivatives are highly sensitive to the solvent. Computational studies using PCM have demonstrated that the first-order hyperpolarizability (a measure of NLO activity) can be tuned by the solvent environment. mq.edu.au

Solubility and Thermodynamics: The solubility of a compound is fundamentally linked to solvent-solute interactions. For 2-methoxy-4-nitroaniline, a related compound, experimental and computational studies have explored its solubility in various aqueous solvent mixtures. researchgate.netscienceopen.com These investigations can determine thermodynamic parameters like the Gibbs free energy, enthalpy, and entropy of solution, revealing whether the dissolution process is spontaneous and whether it is driven by enthalpy or entropy. researchgate.netresearchgate.net Furthermore, analysis of Kirkwood-Buff integrals can reveal preferential solvation, indicating whether the solute is preferentially solvated by one component of a mixed solvent system. researchgate.net

Table 4: Illustrative Solvent Effects on the UV-Vis Absorption Maximum (λmax) of a Methoxy-Substituted Aniline (Based on general trends observed for substituted anilines. orientjchem.org)

| Solvent | Dielectric Constant (ε) | λmax (nm) | Spectral Shift |

| n-Hexane | 1.88 | 290 | Reference |

| Dichloromethane | 8.93 | 295 | Red Shift (Bathochromic) |

| Ethanol | 24.55 | 298 | Red Shift (Bathochromic) |

| Acetonitrile | 37.50 | 300 | Red Shift (Bathochromic) |

| Water | 80.10 | 304 | Red Shift (Bathochromic) |

This interactive table demonstrates how the wavelength of maximum absorption (λmax) for a substituted aniline can shift to longer wavelengths (a red shift) as the polarity of the solvent increases.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

As a synthetic intermediate, 2-Methoxy-4-(methoxymethyl)aniline offers chemists a scaffold upon which to build more complex molecular architectures. Its utility is demonstrated in several areas of organic synthesis.

The aniline (B41778) functional group in this compound is a key feature that allows for its use as a precursor in the synthesis of various heterocyclic compounds. While broad applications are still under exploration, it has been noted in patent literature for its use in creating substituted pyrazole (B372694) derivatives. Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, and the use of this specific aniline derivative allows for the introduction of the 2-methoxy and 4-(methoxymethyl) substituents onto the pyrazole core, potentially influencing the final compound's properties.

The aromatic nature of this compound suggests its potential as a building block for functional organic materials such as dyes and polymers. smolecule.com The aniline moiety is a common component in many classes of dyes, often serving as a precursor to the chromophore, the part of the molecule responsible for its color. unb.cayoutube.com In the realm of polymer science, aniline derivatives can be used to synthesize polyanilines, a class of conducting polymers with applications in electronics and materials science. While specific examples of this compound being used in the large-scale production of dyes or polymers are not widely reported, its structural motifs are analogous to other anilines used for these purposes. mdpi.com

One of the more documented applications of this compound is its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). smolecule.commallakchemicals.com Its structure is incorporated into larger molecules that are designed to have specific biological activities. For instance, it has been used in the preparation of compounds that act as protein kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their inhibition is a key mechanism for many targeted cancer therapies.

A specific example from patent literature is the synthesis of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-methoxymethyl-2-methoxyphenyl}-urea. This compound is synthesized from this compound and is noted for its potential as a protein kinase inhibitor.

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | 5-tert-butyl-isoxazol-3-yl isocyanate | N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-methoxymethyl-2-methoxyphenyl}-urea | Protein Kinase Inhibitor |

This table illustrates a key reaction where this compound is a crucial building block for a potentially therapeutic compound.

Beyond its use in the synthesis of final products, this compound can also serve as a precursor for more specialized chemical reagents. The reactivity of the aniline group allows for its conversion into a variety of other functional groups, such as diazonium salts. These salts are highly versatile reagents in organic synthesis, capable of undergoing a wide range of transformations to introduce new functionalities onto an aromatic ring. While the primary documented uses of this compound are as an intermediate for larger molecules, its potential as a precursor to bespoke reagents for specific synthetic challenges remains an area of interest for chemical researchers.

Integration in Multi-Component Reactions

Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a new product that contains portions of all the reactants. mdpi.commdpi.com These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency and ability to generate molecular diversity. The aniline functional group is a common participant in many well-known MCRs, such as the Ugi and Passerini reactions. mdpi.com

While specific examples of this compound being used in MCRs are not extensively documented in the literature, its structure makes it a prime candidate for such reactions. researchgate.net Its integration into MCRs could provide a rapid and efficient route to novel and complex molecules with potential applications in pharmaceuticals and materials science.

Strategies for Stereoselective Synthesis Utilizing Aniline Scaffolds

Stereoselective synthesis, the ability to produce a single desired stereoisomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different stereoisomers can have vastly different biological activities. Aniline scaffolds can be used as starting materials in stereoselective syntheses, often by employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

The field of stereoselective synthesis is vast, with many established methods for achieving high levels of stereocontrol. researchgate.netnih.gov While there are no widely published, specific strategies that utilize this compound, the principles of stereoselective synthesis can certainly be applied to this molecule. For example, the aniline group could be transformed into a chiral amide or imine, which could then direct subsequent stereoselective transformations on the molecule. The development of such strategies would further enhance the utility of this versatile building block in the synthesis of complex, single-enantiomer molecules.

Future Research Directions and Methodological Innovations

Development of More Efficient and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing substituted anilines, including 2-Methoxy-4-(methoxymethyl)aniline, is a key area of future research. chemrxiv.orgchemrxiv.org Current synthetic strategies often involve multiple steps and may utilize harsh reagents. beilstein-journals.org Researchers are exploring novel "green chemistry" protocols that are inexpensive, simple, fast, and can be performed at room temperature, making them suitable for large-scale preparation. chemrxiv.orgchemrxiv.org One promising approach involves the development of catalyst- and additive-free reactions, which proceed through pathways like imine condensation–isoaromatization. beilstein-journals.org Another innovative strategy is the conversion of substituted benzyl (B1604629) azides to anilines, a method that demonstrates high efficiency and selectivity. chemrxiv.orgchemrxiv.org

Continuous-flow processes also offer a scalable and more environmentally friendly alternative to traditional batch methods. These systems can reduce solvent waste and allow for precise control over reaction parameters, leading to high purity and reproducibility. For instance, a three-step continuous-flow process involving acetylation, nitration, and hydrolysis has been proposed for analogous compounds, demonstrating significant waste reduction.

Furthermore, the use of novel catalyst systems is being investigated to improve efficiency. For example, cyclometalated ruthenium complexes have shown effectiveness in the methylation of anilines with methanol (B129727) under mild conditions. rsc.org Similarly, the combination of Pt/C and acidic ionic liquids has been used for the one-pot synthesis of related aniline (B41778) derivatives. fx361.com

Exploration of Novel Reactivity and Transformation Pathways

Understanding the full range of chemical reactions that this compound can undergo is crucial for expanding its utility. Future research will likely focus on exploring its reactivity in various transformations. The presence of methoxy (B1213986) and methoxymethyl groups influences the compound's reactivity, particularly in electrophilic aromatic substitution reactions.

Researchers are investigating novel reaction pathways, such as the Brønsted acid-catalyzed meta-amination of anisidines, to create new substituted anilines. nih.gov The development of new catalytic systems, like chiral phosphoric acid (CPA) catalysts, enables highly regio- and enantioselective reactions, opening doors to the synthesis of complex chiral molecules. acs.org The study of reaction mechanisms, such as the coupling of anilines with nitrenes to form hydrazides, provides fundamental insights that can guide the design of new synthetic methods. researchgate.net

Application of Advanced Characterization Techniques for Complex Structures

As more complex derivatives of this compound are synthesized, advanced characterization techniques will be essential for confirming their structures and understanding their properties. Techniques such as single-crystal X-ray diffraction are crucial for unambiguously determining the three-dimensional arrangement of atoms in a molecule. acs.orgresearchgate.net

Spectroscopic methods like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy are used to identify the various functional groups and vibrational modes within a molecule. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, provides detailed information about the chemical environment of protons in the molecule. atlantis-press.com Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for identifying and quantifying synthetic products. atlantis-press.com The combination of these techniques provides a comprehensive understanding of the synthesized compounds.

Predictive Modeling and Data Science in Chemical Research

Computational chemistry and data science are becoming indispensable tools in modern chemical research. researchgate.net Predictive modeling can be used to understand reaction mechanisms, predict the properties of new compounds, and guide experimental design. acs.orgmdpi.comdoaj.org For example, computational studies have been used to elucidate the reaction pathway of aniline synthesis and to understand the regioselectivity of certain reactions. acs.org

Density Functional Theory (DFT) and other quantum mechanical methods can calculate various physical and chemical properties of molecules, such as total energy, binding energy, and electronic structure. researchgate.net These theoretical calculations can save time and resources in the laboratory by predicting the most promising candidates for synthesis and testing. researchgate.net Furthermore, in silico methods are being used to predict the pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of new drug candidates, including aniline derivatives. mdpi.commdpi.comresearchgate.net

Expanding the Scope of Synthetic Utility in Emerging Fields

The unique structural features of this compound and its derivatives make them promising candidates for applications in a variety of emerging fields. In medicinal chemistry, these compounds serve as building blocks for the synthesis of new pharmaceutical agents. nih.govbenthamdirect.com For instance, substituted anilines are core components of potent dual inhibitors of Mer and c-Met kinases, which are targets for cancer therapy. nih.gov Aniline derivatives are also being investigated for their potential in treating heart failure. benthamdirect.com

Q & A

Q. What are the common synthetic routes for 2-Methoxy-4-(methoxymethyl)aniline, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step functionalization of aniline derivatives. A plausible route includes:

Bromination : Introduce bromine at the para position of a methoxy-substituted acetophenone precursor.

Methoxide Exchange : Replace the bromine with a methoxymethyl group via nucleophilic substitution using sodium methoxide.

Reduction : Reduce the ketone intermediate to the corresponding amine using hydrogenation with catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Q. Key Intermediates :

- α-Bromo-4-methoxyacetophenone

- α-Methoxymethyl-4-methoxyacetophenone

Reaction Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via -NMR and IR spectroscopy .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- -NMR : Confirm the presence of aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.2–3.8 ppm), and the methoxymethyl moiety (δ 4.2–4.5 ppm).

- IR : Identify N-H stretches (~3400 cm) and C-O stretches (~1250 cm).

- Crystallography :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from variations in substituent effects or assay conditions. Strategies include:

Comparative Assays : Test derivatives under standardized conditions (e.g., fixed pH, temperature) to isolate substituent-specific effects.

Toxicological Profiling : Use NOAEL (No Observed Adverse Effect Level) assessments for related anilines to benchmark safety thresholds .

Structural-Activity Relationship (SAR) Studies : Correlate substituent positions (e.g., methoxy vs. methoxymethyl) with bioactivity using molecular docking or enzyme inhibition assays .

Example : Derivatives with para-methoxymethyl groups may exhibit enhanced binding to cytochrome P450 enzymes compared to ortho-substituted analogs .

Q. What experimental design strategies optimize the photocatalytic degradation of this compound in environmental studies?

Methodological Answer : Employ response surface methodology (RSM) to model degradation efficiency:

Box-Behnken Design : Optimize variables like catalyst loading (e.g., MnFeO/ZnSiO), pH, and UV intensity.

Kinetic Analysis : Use pseudo-first-order models to estimate rate constants.

Analytical Validation : Quantify degradation products via HPLC-MS to track intermediates (e.g., quinones or nitroso compounds) .

Q. How does the introduction of electron-donating substituents affect the reactivity of this compound in electrophilic aromatic substitution (EAS)?

Methodological Answer : The methoxy and methoxymethyl groups are strong ortho/para-directing substituents. To assess reactivity:

Competitive EAS : Compare nitration (HNO/HSO) or sulfonation (HSO) outcomes under controlled conditions.

Regioselectivity Analysis : Use -NMR to identify substitution patterns (e.g., para-nitro products dominate due to steric hindrance from methoxymethyl).

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and activation barriers .

Key Insight : The methoxymethyl group increases steric bulk, favoring para substitution over ortho in crowded aromatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.